molecular formula C14H16O3 B13085831 Ethyl 2-(3-oxocyclopentyl)benzoate CAS No. 284022-86-2

Ethyl 2-(3-oxocyclopentyl)benzoate

Cat. No.: B13085831
CAS No.: 284022-86-2
M. Wt: 232.27 g/mol
InChI Key: XNEKXHFNUFOFSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxocyclopentyl)benzoate is a bicyclic ester comprising a benzoate moiety fused to a cyclopentanone ring. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol (inferred from the isomer in ). The 3-oxocyclopentyl group introduces a ketone functionality, which distinguishes it from simpler alkyl benzoates. This structural complexity likely influences its physical properties (e.g., melting point, solubility) and reactivity, particularly in applications requiring electron-deficient carbonyl interactions.

Properties

CAS No.

284022-86-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(3-oxocyclopentyl)benzoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)13-6-4-3-5-12(13)10-7-8-11(15)9-10/h3-6,10H,2,7-9H2,1H3

InChI Key

XNEKXHFNUFOFSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-oxocyclopentyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethanol with a catalytic amount of sulfuric acid to produce the ester and water as a by-product . Another method involves the trans-esterification of ethyl benzoate with cyclopentanone under acidic conditions .

Industrial Production Methods

Industrial production of ethyl benzoate, a precursor to this compound, often employs reactive distillation techniques. This method optimizes the esterification process by continuously removing the water by-product, thus driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxocyclopentyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Aminolysis: Ammonia or primary amines under mild heating.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Secondary alcohol derivative.

    Aminolysis: Amide derivative.

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The ketone group in the cyclopentyl ring can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Structural Isomers: Ethyl 3-(3-oxocyclopentyl)benzoate

The positional isomer Ethyl 3-(3-oxocyclopentyl)benzoate (CAS 284022-82-8, ) shares the same molecular formula but differs in the substitution pattern on the benzene ring. Key differences include:

  • Crystallographic Behavior : Tools like Mercury CSD () could analyze packing patterns, though direct data are unavailable.
Property Ethyl 2-(3-oxocyclopentyl)benzoate Ethyl 3-(3-oxocyclopentyl)benzoate
Molecular Weight (g/mol) 232.27 232.27
Substituent Position 2- 3-
Ketone Reactivity Likely higher due to proximity to ester Less steric strain

Functional Group Analogs: Ethyl 2-methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW 180.20, ) replaces the oxocyclopentyl group with a methoxy (-OCH₃) group. Key contrasts include:

  • Electron Effects : The methoxy group is electron-donating, enhancing resonance stabilization of the ester, whereas the ketone in the target compound is electron-withdrawing.
  • Applications : Ethyl 2-methoxybenzoate is used in flavorings and fragrances due to its volatility and low toxicity (JECFA/FCC standards, ), whereas the target compound’s bicyclic structure may favor pharmaceutical intermediates.
Property This compound Ethyl 2-methoxybenzoate
Functional Group Cyclopentanone + ester Methoxy + ester
Boiling Point Likely higher (bicyclic) ~250–260°C (estimated)
Toxicity (Acute) Unknown Low (JECFA-compliant)

Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate

Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate esters. The dimethylamino group (-N(CH₃)₂) acts as an electron donor, accelerating polymerization. In contrast, the target compound’s ketone may participate in Michael addition or act as a hydrogen-bond acceptor, though its role in polymerization remains unstudied.

Property This compound Ethyl 4-(dimethylamino)benzoate
Reactivity Driver Ketone Dimethylamino group
Degree of Conversion Not reported High ()

Alkyl Benzoate Family: Methyl, Ethyl, and Butyl Benzoates

Simpler alkyl benzoates () exhibit predictable trends:

  • Volatility : Methyl benzoate (MW 136.15) > Ethyl benzoate (MW 150.17) > Butyl benzoate (MW 178.23).
  • Toxicity : Ethyl benzoate shows low acute toxicity (LD₅₀ > 2000 mg/kg, ), while the target compound’s toxicity is uncharacterized but likely influenced by its ketone moiety.
Property This compound Ethyl Benzoate
Molecular Weight 232.27 150.17
Key Functional Group Cyclopentanone + ester Ester only
Applications Research/Pharma intermediates Flavors, Fragrances

Biological Activity

Ethyl 2-(3-oxocyclopentyl)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₆O₃
  • Functional Groups : Ester group and a cyclopentanone moiety.

This unique combination of a benzoate ester with a cyclopentanone structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways.
  • Hydrolysis : The ester group can undergo hydrolysis to release active benzoic acid derivatives that may exert biological effects.
  • Modulation of Biological Pathways : The cyclopentanone moiety may enhance the compound's ability to modulate specific biological pathways, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

Research highlights the compound's potential anti-inflammatory effects. In animal models, it was observed to reduce inflammation markers, indicating possible applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study involving this compound demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial therapies .
  • Inflammation Model Study :
    • In a controlled experiment with induced inflammation in rats, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in mitigating inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl benzoateC₉H₁₀O₂Lacks cyclopentanone moiety
Ethyl 3-(3-hydroxycyclopentyl)benzoateC₁₄H₁₈O₃Contains a hydroxyl group instead of a ketone
Ethyl 3-cyclopenten-1-yl benzoateC₁₄H₁₆O₂Contains a cyclopentene moiety

The presence of both the ester and cyclopentanone functionalities in this compound may confer distinct advantages in terms of biological activity compared to these related compounds.

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